

# An In-Depth Technical Guide to the Spectroscopic Identification of Calendulose G

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## Compound of Interest

Compound Name: *Calendulose G*

Cat. No.: *B15186939*

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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of **Calendulose G**, a triterpenoid saponin of significant interest.

## Introduction to Calendulose G

**Calendulose G** is a complex natural product belonging to the oleanane class of triterpenoid saponins.[1] It is primarily isolated from the roots of *Calendula officinalis* (marigold).[2] The structure of **Calendulose G** consists of an oleanolic acid aglycone linked to a disaccharide chain at the C-3 position. The identification and structural elucidation of such complex molecules rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Mass Spectrometry (MS) Data for Calendulose G

High-resolution mass spectrometry is a powerful tool for determining the molecular formula and obtaining structural information through fragmentation analysis.

Molecular Formula:  $C_{42}H_{66}O_{14}$

Molecular Weight: 794.97 g/mol

Table 1: High-Resolution MS and MS/MS Fragmentation Data for **Calendulose G**

Ion	Observed m/z	Interpretation
[M-H] <sup>-</sup>	793.43	Deprotonated molecule
[M-H-162] <sup>-</sup>	631.4	Loss of a hexose unit (galactose)
[M-H-176] <sup>-</sup>	617.4	Loss of a glucuronic acid unit
[M-H-162-176] <sup>-</sup>	455.4	Loss of both sugar residues, yielding the oleanolic acid aglycone

Data sourced from Faustino et al., 2018.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structural elucidation of complex molecules like **Calenduloside G**, allowing for the assignment of all proton and carbon signals and the determination of stereochemistry. While the original 1974 publication by Vecherko et al. reported the structure of **Calenduloside G**, detailed high-field 2D NMR data is not readily available in modern literature.<sup>[2]</sup> The following tables are a composite based on published data for the oleanolic acid aglycone and typical chemical shifts for the sugar moieties found in similar saponins.

Table 2: <sup>13</sup>C NMR Chemical Shifts (δc) for the Aglycone (Oleanolic Acid) Moiety of **Calenduloside G** (in Pyridine-d<sub>5</sub>)

Carbon	Chemical Shift (ppm)	Carbon	Chemical Shift (ppm)	Carbon	Chemical Shift (ppm)
1	38.5	11	23.5	21	34.1
2	26.5	12	122.5	22	33.0
3	88.7	13	144.9	23	28.2
4	39.6	14	42.1	24	16.8
5	55.8	15	28.2	25	15.5
6	18.5	16	23.8	26	17.4
7	33.2	17	46.7	27	26.2
8	39.9	18	42.0	28	180.4
9	48.1	19	46.5	29	33.2
10	37.0	20	30.9	30	23.7

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for **Calendulose G**.

Table 3: <sup>1</sup>H NMR Chemical Shifts (δ<sub>H</sub>) for the Aglycone (Oleanolic Acid) Moiety of **Calendulose G** (in Pyridine-d<sub>5</sub>)

Proton	Chemical Shift (ppm)	Multiplicity
H-3	~3.37	dd
H-12	~5.45	br s
H-18	~3.44	dd
Me-23	~1.31	s
Me-24	~1.02	s
Me-25	~0.95	s
Me-26	~0.98	s
Me-27	~1.30	s
Me-29	~0.94	s
Me-30	~0.85	s

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for **Calendulose G**. s denotes a singlet, and dd denotes a doublet of doublets.

Table 4: Expected  $^{13}\text{C}$  and  $^1\text{H}$  NMR Chemical Shifts for the Sugar Moieties of **Calendulose G**

Position	Moiety	$\delta_c$ (ppm)	$\delta_H$ (ppm)	Multiplicity
1'	$\beta$ -D-Glucuronic acid	~107.0	~4.90	d
2'	~75.0	~4.20	m	
3'	~78.0	~4.40	m	
4'	~73.0	~4.25	m	
5'	~77.5	~4.00	m	
6'	~176.0	-	-	
1''	$\beta$ -D-Galactose	~105.0	~5.10	d
2''	~74.0	~4.50	m	
3''	~76.0	~4.30	m	
4''	~70.0	~4.60	m	
5''	~76.5	~4.10	m	
6''	~62.5	~4.35	m	

Note: These are approximate values based on related structures. The linkage between the sugars is at the 3'-position of the glucuronic acid.

## Experimental Protocols

The identification of **Calendulose G** involves a multi-step process beginning with extraction from the plant source, followed by chromatographic separation and finally, spectroscopic analysis.

## Extraction and Isolation

- **Maceration:** Dried and powdered roots of *Calendula officinalis* are typically macerated with a polar solvent such as methanol or ethanol at room temperature.

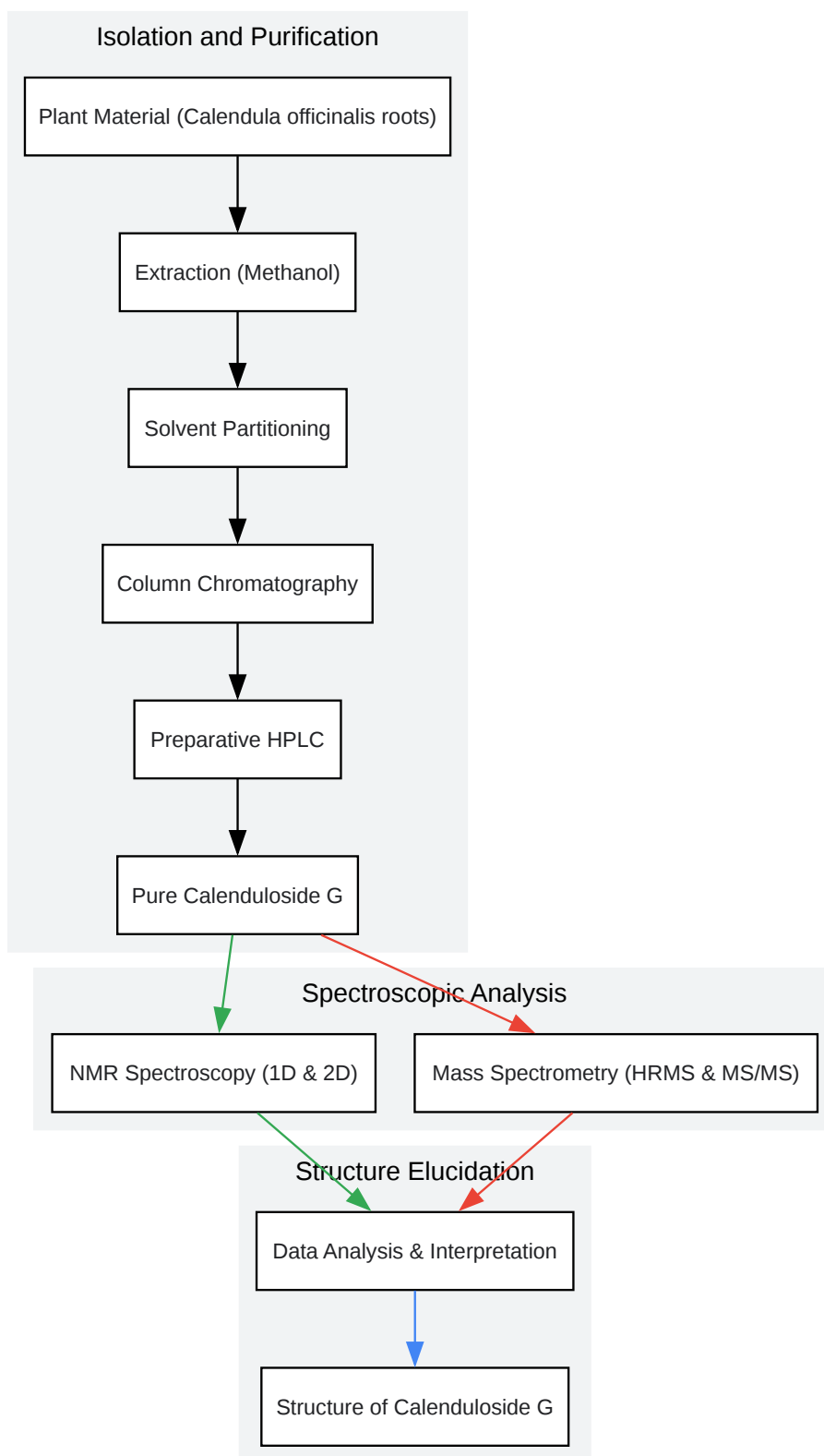
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
- **Chromatography:** The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Calendulose G**.

## Spectroscopic Analysis

- **NMR Spectroscopy:** 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically dissolved in deuterated pyridine (Pyridine- $d_5$ ) or methanol ( $\text{CD}_3\text{OD}$ ).
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns that aid in structural elucidation, particularly of the sugar sequence.

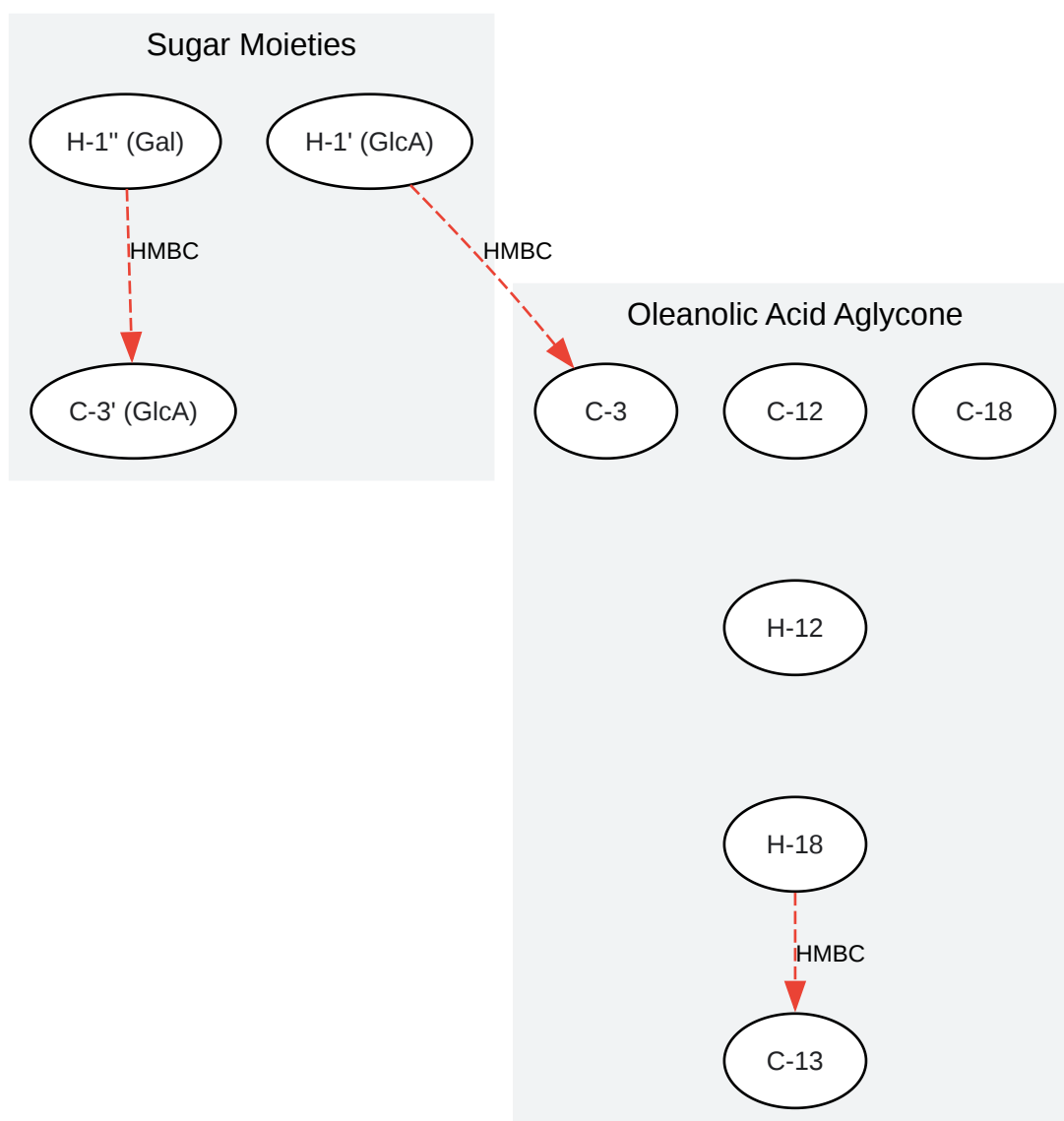
## Visualization of Workflow and Structural Correlations

The following diagrams illustrate the general workflow for natural product identification and the key NMR correlations used to elucidate the structure of **Calendulose G**.



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Caption: General workflow for the isolation and identification of **Calendulose G**.



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Caption: Key expected 2D NMR correlations for **Calendulocide G**.

## Conclusion

The structural identification of **Calendulocide G** is a rigorous process that relies on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS provides crucial information on molecular weight and fragmentation, NMR is essential for the complete assignment of the complex three-dimensional structure. This guide provides researchers with the fundamental spectroscopic data and experimental context necessary for



the confident identification of **Calenduloside G** in natural product extracts and for its further investigation in drug discovery and development.

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## References

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